2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a tetrahydropyrazinone core, and a fluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of the Tetrahydropyrazinone Core: This involves the condensation of appropriate diketones with hydrazine derivatives under controlled conditions.
Coupling with Fluorophenylacetamide: The final step involves coupling the synthesized benzodioxin and tetrahydropyrazinone intermediates with 2-fluorophenylacetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Materials Science: Its structural properties could be exploited in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and tetrahydropyrazinone core can interact with active sites of enzymes, potentially inhibiting their activity. The fluorophenylacetamide moiety can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
The uniqueness of 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c21-14-3-1-2-4-15(14)22-18(25)12-23-7-8-24(20(27)19(23)26)13-5-6-16-17(11-13)29-10-9-28-16/h1-8,11H,9-10,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBZAVIHTGEABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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